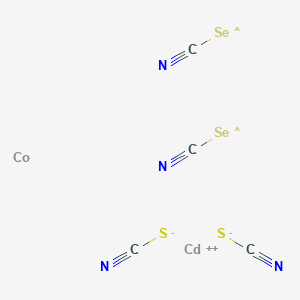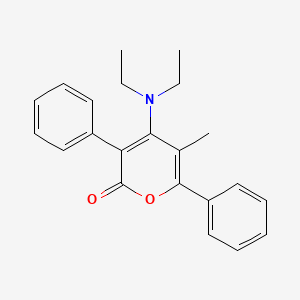
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
In industrial settings, the synthesis of coumarin derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices to ensure the efficient production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives. Substitution reactions can result in a wide range of functionalized coumarin derivatives .
Aplicaciones Científicas De Investigación
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in studying enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications. Additionally, its chemical structure allows it to interact with biological molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
7-(Diethylamino)coumarin: Another coumarin derivative with similar fluorescence properties.
4-(Diethylamino)salicylaldehyde: A compound used in similar applications due to its structural similarity.
Uniqueness
4-(Diethylamino)-5-methyl-3,6-diphenyl-2H-pyran-2-one stands out due to its unique combination of structural features and functional properties. Its strong fluorescence, coupled with its ability to undergo various chemical reactions, makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
63617-46-9 |
|---|---|
Fórmula molecular |
C22H23NO2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-(diethylamino)-5-methyl-3,6-diphenylpyran-2-one |
InChI |
InChI=1S/C22H23NO2/c1-4-23(5-2)20-16(3)21(18-14-10-7-11-15-18)25-22(24)19(20)17-12-8-6-9-13-17/h6-15H,4-5H2,1-3H3 |
Clave InChI |
ULXPLKWDBWQFEQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C(=O)OC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
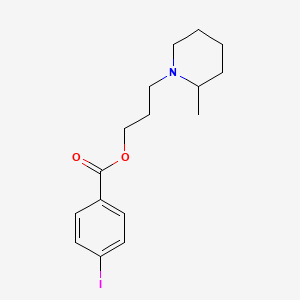
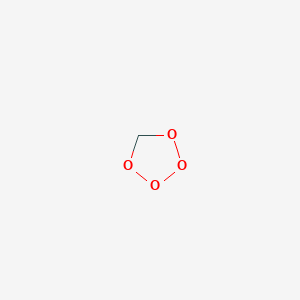
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
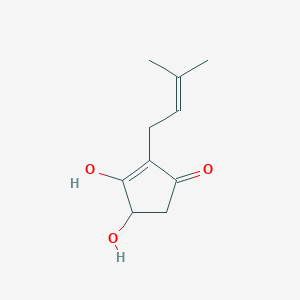
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
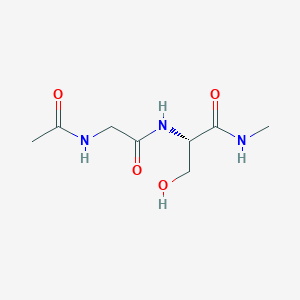
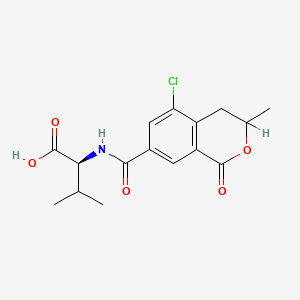
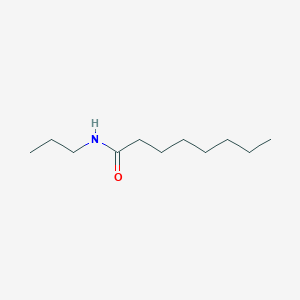

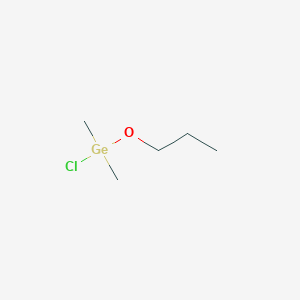
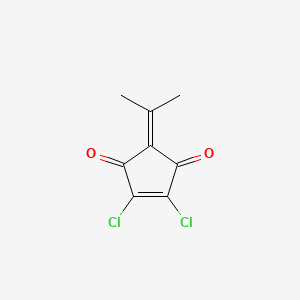
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
